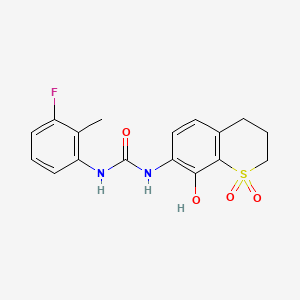CXCR2 antagonist 2
CAS No.:
Cat. No.: VC14554621
Molecular Formula: C17H17FN2O4S
Molecular Weight: 364.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H17FN2O4S |
|---|---|
| Molecular Weight | 364.4 g/mol |
| IUPAC Name | 1-(3-fluoro-2-methylphenyl)-3-(8-hydroxy-1,1-dioxo-3,4-dihydro-2H-thiochromen-7-yl)urea |
| Standard InChI | InChI=1S/C17H17FN2O4S/c1-10-12(18)5-2-6-13(10)19-17(22)20-14-8-7-11-4-3-9-25(23,24)16(11)15(14)21/h2,5-8,21H,3-4,9H2,1H3,(H2,19,20,22) |
| Standard InChI Key | SBTIRQPCNMRDMN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC=C1F)NC(=O)NC2=C(C3=C(CCCS3(=O)=O)C=C2)O |
Introduction
Chemical Properties and Structural Characteristics
CXCR2 antagonist 2 belongs to the benzocyclic sulfone class, characterized by its molecular formula C₁₇H₁₇FN₂O₄S and molecular weight 364.39 g/mol. Key properties include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 2647464-91-1 | |
| Molecular Formula | C₁₇H₁₇FN₂O₄S | |
| Molecular Weight | 364.39 g/mol | |
| Solubility (DMSO) | 100 mg/mL (274.43 mM) | |
| Storage Conditions | 4°C (dry), -80°C (in solvent) |
The compound is synthesized as a crystalline solid and dissolved in dimethyl sulfoxide (DMSO) for in vitro studies or combined with corn oil for in vivo administration .
Mechanism of Action
CXCR2 antagonist 2 blocks CXCR2 signaling by competing with its ligands, CXCL1 and CXCL8, which are key drivers of neutrophil recruitment to inflammatory and tumor microenvironments . Unlike traditional CXCR2 antagonists, this compound exhibits allosteric inhibition, targeting the receptor’s extracellular domain to disrupt G-protein coupling .
Key Mechanistic Insights:
-
Neutrophil Repolarization: In murine models, CXCR2 antagonist 2 shifts TANs from a pro-tumor N2 phenotype to an anti-tumor N1 phenotype, enhancing tumor immunity .
-
Synergy with Checkpoint Inhibitors: Preclinical studies demonstrate enhanced efficacy when combined with anti-PD-L1 therapy, particularly in NASH-associated hepatocellular carcinoma (HCC) models .
-
GPCR Antagonism: Structural studies reveal that CXCR2 antagonist 2 binds to a distinct pocket near the receptor’s extracellular surface, distinct from ligand-binding sites .
Preclinical Research Findings
CXCR2 antagonist 2 has been evaluated in multiple disease models, with notable results in oncology and inflammatory disorders.
Cancer Immunotherapy
In a NASH-HCC murine model, combination therapy with anti-PD-L1 and CXCR2 antagonist 2:
-
Reduced tumor burden by 50% compared to monotherapy.
-
Increased intratumoral CD8<sup>+</sup> T-cell infiltration and decreased TAN density .
-
Reversed neutrophil polarization to a pro-inflammatory phenotype, enhancing anti-tumor immune responses .
| Supplier | Price (1 mg) | Purity | Catalog Number |
|---|---|---|---|
| MedChemExpress | $170.00 | 99.12% | HY-139873 |
| TargetMol Chemicals | $1,900.00 (25mg) | Not specified | T61386 |
Note: Prices and availability may vary. Suppliers recommend contacting them directly for bulk orders or custom synthesis.
Future Directions and Challenges
-
Clinical Translation: No human trials have been reported. Early-phase studies for CXCR2 antagonists (e.g., AZD5069) showed mixed outcomes in COPD, highlighting the need for precise patient stratification .
-
Selectivity: CXCR2 antagonists may spare neutrophil anti-infective functions, as seen with AZD5069 in primates . Similar selectivity for CXCR2 antagonist 2 must be validated.
-
Therapeutic Window: Dosing regimens must balance tumor immunomodulation and systemic toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume